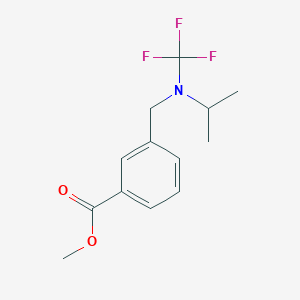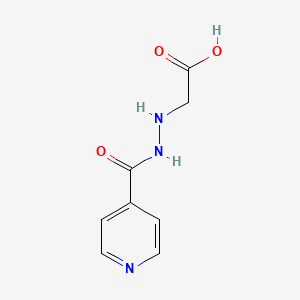
(2-Isonicotinoylhydrazino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isonicotinoylhydrazino)acetic acid is a chemical compound that belongs to the class of hydrazones It is derived from isonicotinic acid and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isonicotinoylhydrazino)acetic acid typically involves the reaction of isonicotinic acid hydrazide with glycine. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of industrial reactors for reflux and purification processes such as crystallization and filtration.
化学反応の分析
Types of Reactions
(2-Isonicotinoylhydrazino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinoacetic acid derivatives.
科学的研究の応用
(2-Isonicotinoylhydrazino)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for antitubercular drugs due to its structural similarity to isoniazid.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (2-Isonicotinoylhydrazino)acetic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in microbial cell walls, leading to cell death. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
(2-Isonicotinoylhydrazino)acetic acid is unique due to its specific hydrazinoacetic acid moiety, which imparts distinct chemical and biological properties. Its potential as a dual-function compound (both antimicrobial and antitubercular) sets it apart from other similar compounds.
特性
CAS番号 |
7723-34-4 |
|---|---|
分子式 |
C8H9N3O3 |
分子量 |
195.18 g/mol |
IUPAC名 |
2-[2-(pyridine-4-carbonyl)hydrazinyl]acetic acid |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)5-10-11-8(14)6-1-3-9-4-2-6/h1-4,10H,5H2,(H,11,14)(H,12,13) |
InChIキー |
MWBUFKBOLFMKFU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)NNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


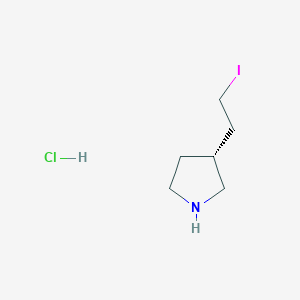
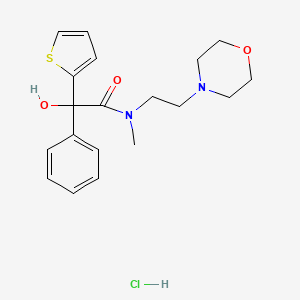
![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
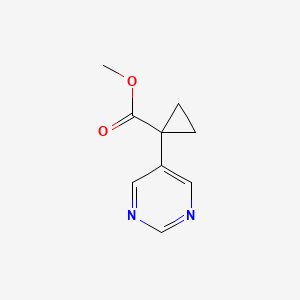
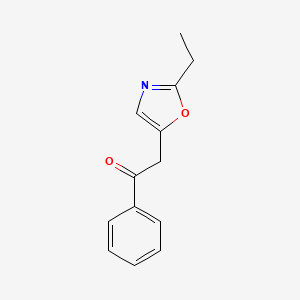

![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
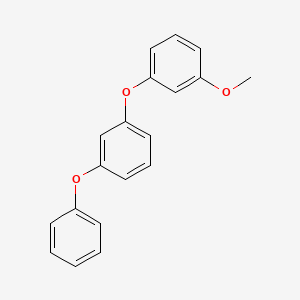
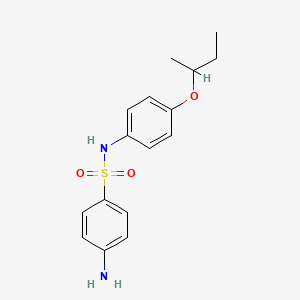
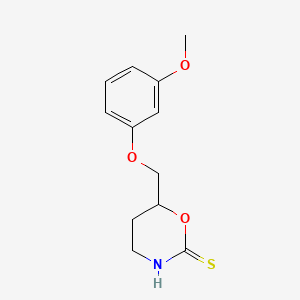
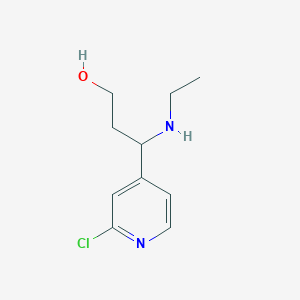

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
